Sodium ferulate

Übersicht

Beschreibung

Sodium ferulate, the sodium salt of ferulic acid, is a compound widely used in traditional Chinese medicine. It is believed to be beneficial for treating cardiovascular and cerebrovascular diseases and preventing thrombosis, although high-quality clinical evidence is still lacking . This compound is found in the root of Angelica sinensis and Ligusticum chuanxiong .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium ferulate can be synthesized by dissolving ferulic acid in a sodium hydroxide solution, followed by neutralization with hydrochloric acid to precipitate the sodium salt . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves the extraction of ferulic acid from plant sources such as Angelica sinensis and Ligusticum chuanxiong. The extracted ferulic acid is then converted to its sodium salt through the aforementioned synthetic route .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium ferulate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols, leading to the formation of corresponding ferulate derivatives.

Major Products: The major products formed from these reactions include oxidized ferulate derivatives, reduced ferulate compounds, and substituted ferulate esters or amides .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Mechanism of Action:

Sodium ferulate has demonstrated neuroprotective properties against oxidative stress and excitotoxicity. Research indicates that it can mitigate damage in neuronal cells exposed to harmful agents like hydrogen peroxide and dexamethasone. Studies employing MTT assays and fluorescence microscopy have shown that this compound significantly reduces cell death in PC12 cells, a model for neuronal function .

Case Study:

A study assessed the antidepressant-like effects of this compound using forced-swimming and tail-suspension tests in rodents. Results indicated that acute administration of this compound reduced immobility time, suggesting its potential as an antidepressant agent .

Cardiovascular Applications

Inhibition of Vascular Smooth Muscle Cell Proliferation:

this compound has been shown to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs) induced by angiotensin II. This effect is mediated through the downregulation of reactive oxygen species production and modulation of signaling pathways such as Notch and Wnt .

Data Table: Effects on VSMCs

| Parameter | Control Group | This compound Group |

|---|---|---|

| Cell Proliferation (CCK-8) | High | Significantly Reduced |

| Migration Rate | High | Less than 20% of control |

| Smooth Muscle α-actin Expression | Low | Significantly Increased |

Case Study:

In a rat model, this compound treatment resulted in decreased neointimal hyperplasia and improved arterial structure following injury, highlighting its potential for cardiovascular protection .

Antidiabetic Effects

This compound has been investigated for its protective effects against diabetic complications, particularly in cardiac tissues. It enhances antioxidant enzyme activity, which is crucial in mitigating oxidative stress associated with diabetes .

Mechanism of Action:

The protective effects are believed to be linked to the activation of the Nrf2/HO-1 pathway, which plays a vital role in cellular defense against oxidative damage .

Treatment of Hypnic Headaches

Recent reports have identified this compound as a potential treatment for hypnic headaches, a rare condition characterized by recurrent nocturnal headaches in older adults. In two documented cases, patients experienced complete relief from symptoms after treatment with this compound over several months .

Renal Protection

This compound has also been studied for its renal protective effects during pulmonary angiography procedures. The compound was found to mitigate renal injury associated with contrast-induced nephropathy, suggesting its utility in clinical settings involving renal risk factors .

Wirkmechanismus

Sodium ferulate exerts its effects primarily through its antioxidant and anti-inflammatory properties. It activates the nuclear factor erythroid-2-related factor-2 (Nrf2) pathway, leading to the upregulation of antioxidant response elements and the expression of genes involved in oxidative stress defense . Additionally, this compound inhibits the p38 mitogen-activated protein kinase (MAPK), nuclear factor-kappaB (NF-κB), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, which are involved in inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Sodium ferulate (SF), the sodium salt of ferulic acid, has garnered attention due to its diverse biological activities, particularly in neuroprotection, cardioprotection, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

This compound exhibits its biological effects through various mechanisms:

- Antioxidant Activity : SF is known for its potent free radical scavenging ability, which helps mitigate oxidative stress in different tissues. It enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and increases nitric oxide (NO) levels in plasma and myocardium .

- Neuroprotective Effects : Research indicates that SF protects neuronal cells from damage induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. SF treatment has been shown to inhibit the activation of pro-inflammatory pathways, such as p38 MAPK and caspase-3, thus preventing neuronal apoptosis .

- Anti-inflammatory Properties : SF reduces the expression of inflammatory cytokines like interleukin-1 beta (IL-1β) in models of neuroinflammation . It also exerts anti-platelet effects, which can be beneficial in conditions like ulcerative colitis .

Neuroprotection Against Amyloid-Beta Toxicity

A study evaluated the effects of SF on Aβ-induced neurotoxicity in rat hippocampal cells. The results showed that:

- Inhibition of IL-1β : SF significantly reduced both protein and mRNA levels of IL-1β in a dose-dependent manner.

- Astrocyte Activation : SF inhibited Aβ-induced astrocytic activation, suggesting a protective role against neuroinflammation.

| Treatment | IL-1β Protein Expression | Astrocyte Activation |

|---|---|---|

| Control | Baseline | Low |

| Aβ | Increased | High |

| Aβ + SF | Decreased (dose-dependent) | Reduced |

These findings underscore SF's potential as a therapeutic agent against neurodegenerative diseases .

Cardioprotective Effects

In diabetic rat models, this compound demonstrated significant cardioprotective effects:

- Increased SOD Activity : Treatment with SF led to higher SOD activity levels compared to control groups.

- Reduction in Oxidative Stress : SF effectively scavenged reactive oxygen species (ROS), contributing to improved cardiac function.

| Parameter | Control Group | SF Treated Group |

|---|---|---|

| SOD Activity | Low | High |

| NO Levels | Low | High |

| Oxidative Stress | High | Reduced |

These results suggest that SF could be beneficial in managing diabetic cardiomyopathy .

Clinical Trial on Ulcerative Colitis

A clinical trial involving patients with ulcerative colitis reported that this compound exhibited anti-platelet action, which could help reduce inflammation and improve patient outcomes. The study highlighted the compound's potential in managing chronic inflammatory conditions .

Eigenschaften

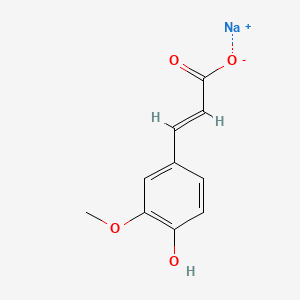

IUPAC Name |

sodium;(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4.Na/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;/h2-6,11H,1H3,(H,12,13);/q;+1/p-1/b5-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTHNHPAQAVBEB-WGCWOXMQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1135-24-6 (Parent) | |

| Record name | Sodium ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024276844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601034731 | |

| Record name | Sodium (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601034731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solid powder; Sweet clovey phenolic aroma | |

| Record name | Sodium 3-methoxy-4-hydroxycinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1992/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water; insoluble in fats and oils, Soluble (in ethanol) | |

| Record name | Sodium 3-methoxy-4-hydroxycinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1992/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

24276-84-4, 151109-65-8 | |

| Record name | Sodium ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024276844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601034731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM FERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIS7F1IRQK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.